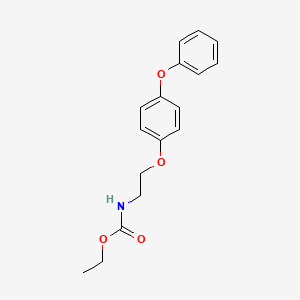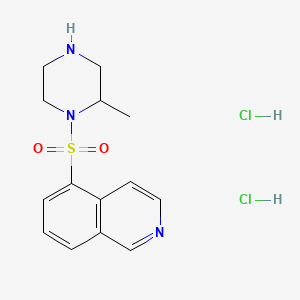
1-(5-Isoquinolinesulfonyl)-2-methylpiperazine dihydrochloride
説明
1-(5-Isoquinolinesulfonyl)-2-methylpiperazine dihydrochloride is a chemical compound with the empirical formula C13H17Cl2N3O2S and a molecular weight of 350.26 . It is a solid substance .
Synthesis Analysis
The synthesis of 1-(5-Isoquinolinesulfonyl)-2-methylpiperazine dihydrochloride and its analogues has been studied as inhibitors of Mycobacterium tuberculosis IMPDH . The structure-activity relationship around the compound was explored by synthesizing and evaluating the inhibitory activity of analogues against M. tuberculosis IMPDH in biochemical and whole-cell assays .Molecular Structure Analysis
The molecular structure of this compound includes a piperazine ring, which is sulfonylated at one nitrogen with an isoquinoline .Physical And Chemical Properties Analysis
The compound is a solid . It has a molecular weight of 350.26 g/mol . The SMILES string representation of the molecule is [H]Cl. [H]Cl.O=S (C1=CC=CC2=C1C=CN=C2) (N3CCNCC3)=O .科学的研究の応用
Protein Kinase Inhibitor
H-7 dihydrochloride is known as a protein kinase inhibitor . It inhibits cyclic nucleotide dependent protein kinase (PKA) and protein kinase C . This makes it a valuable tool in the study of these kinases and their roles in cellular processes.
Inhibition of PKA, PKG, PKC, and Myosin Light Chain Kinase
The compound has IC 50 values for inhibition of PKA, PKG, PKC and myosin light chain kinase are 3.0, 5.8, 6.0 and 97.0 μM, respectively . This suggests that it can be used to selectively inhibit these kinases in a variety of experimental settings.
Antiviral Activity
H-7 dihydrochloride shows antiviral activity against influenza A . The IC 50 value for this activity is 10 μM , indicating that it could potentially be used in the development of antiviral therapies.
Inhibition of Interleukin-Stimulated Secretion of IgM
The compound also inhibits interleukin-stimulated secretion of IgM . This suggests that it could be used to study the role of interleukins in immune responses.
Blocking of PMA-Stimulated Interleukin 1β Production
H-7 dihydrochloride blocks PMA-stimulated interleukin 1β production . This indicates that it could be used to investigate the mechanisms of interleukin production and its regulation.
Research Use Only
It’s important to note that H-7 dihydrochloride is labeled as "Research Use Only" . This means that it is not intended for use in diagnostic procedures, nor is it intended for use in humans or animals. Its use is strictly limited to laboratory research.
作用機序
H-7 dihydrochloride, also known as 55VT8U9HB1, H7 dihydrochloride, 1-(5-Isoquinolinylsulfonyl)-2-methylpiperazine dihydrochloride, or H-7, Dihydrochloride, is a potent protein kinase inhibitor. This compound has a broad spectrum of activity and plays a significant role in various biochemical pathways .
Target of Action
H-7 dihydrochloride primarily targets protein kinases, including Protein Kinase A (PKA), Protein Kinase G (PKG), Protein Kinase C (PKC), and Myosin Light Chain Kinase (MLCK) . These kinases play crucial roles in cellular signaling, regulating various cellular processes such as cell growth, differentiation, and apoptosis .
Mode of Action
H-7 dihydrochloride acts as an ATP-competitive inhibitor, binding to the ATP-binding site of these kinases, thereby preventing their activation and subsequent phosphorylation of target proteins . This inhibition disrupts the normal signaling pathways regulated by these kinases .
Biochemical Pathways
By inhibiting these kinases, H-7 dihydrochloride affects several biochemical pathways. For instance, the inhibition of PKC disrupts the regulation of cell cycle progression and apoptosis . The compound’s antiviral activity against influenza A is also notable .
Safety and Hazards
特性
IUPAC Name |
5-(2-methylpiperazin-1-yl)sulfonylisoquinoline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S.2ClH/c1-11-9-16-7-8-17(11)20(18,19)14-4-2-3-12-10-15-6-5-13(12)14;;/h2-6,10-11,16H,7-9H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OARGPFMFRLLKPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1S(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10910929 | |
| Record name | 1-(5-Isoquinolinylsulfonyl)-2-methylpiperazine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10910929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Isoquinolinesulfonyl)-2-methylpiperazine dihydrochloride | |
CAS RN |
108930-17-2 | |
| Record name | 1-(5-Isoquinolinesulfonyl)-2-methylpiperazine dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108930172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(5-Isoquinolinylsulfonyl)-2-methylpiperazine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10910929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(5-ISOQUINOLINESULFONYL)-2-METHYLPIPERAZINE DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55VT8U9HB1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



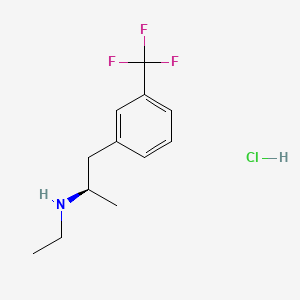

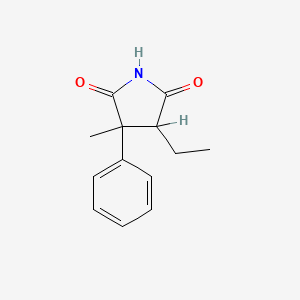
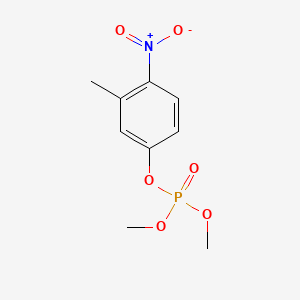
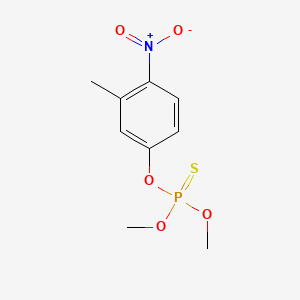
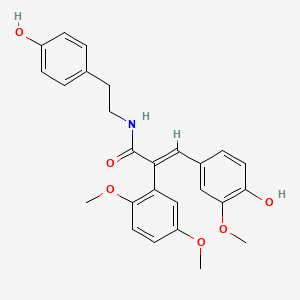
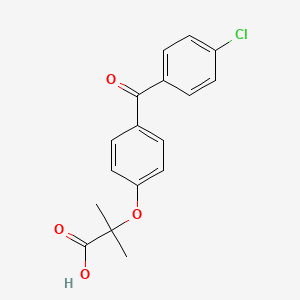
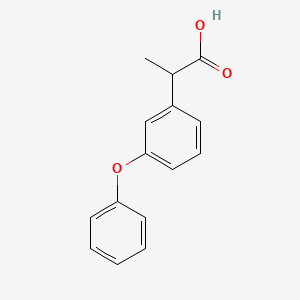
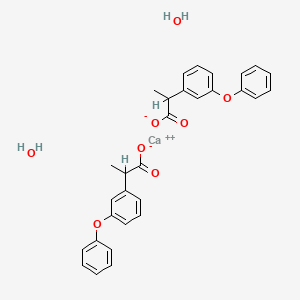


![5-[1-Hydroxy-2-[1-(4-hydroxyphenyl)propan-2-ylamino]ethyl]benzene-1,3-diol;hydrochloride](/img/structure/B1672523.png)

